molecular formula C7H9NO4S B8352596 Methyl 2-(5-methyl-2,4-dioxothiazolidin-5-yl)acetate

Methyl 2-(5-methyl-2,4-dioxothiazolidin-5-yl)acetate

Cat. No. B8352596
M. Wt: 203.22 g/mol
InChI Key: HEUAVRYQEZOPQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(5-methyl-2,4-dioxothiazolidin-5-yl)acetate is a useful research compound. Its molecular formula is C7H9NO4S and its molecular weight is 203.22 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C7H9NO4S

Molecular Weight

203.22 g/mol

IUPAC Name

methyl 2-(5-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetate

InChI

InChI=1S/C7H9NO4S/c1-7(3-4(9)12-2)5(10)8-6(11)13-7/h3H2,1-2H3,(H,8,10,11)

InChI Key

HEUAVRYQEZOPQE-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC(=O)S1)CC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of Compound 1d (300 mg, 2.3 mmol) in THF (20 mL) at −40° C. was added 2 M LDA in heptane/THF/benzene (2.4 mL, 4.8 mmol) dropwise. After 15 minutes, methyl 2-bromoacetate (0.30 mL, 3.2 mmol) was added and the reaction mixture stirred at −40° C. for 2 h then quenched by dropwise addition of AcOH (0.8 mL). The reaction mixture was diluted with EtOAc, and the organic portion washed with water (2×), brine (2×), dried (Na2SO4), filtered and concentrated under reduced pressure. The product was purified by silica gel chromatography eluting with 0-100% EtOAc/hexanes to afford Compound 1e (180 mg, 39%) as a clear oil. LCMS=1.06 min using analytical method (B), 225.9 (M+Na). 1H NMR (400 MHz, CDCl3) δ 3.75 (s, 3H), 3.24-2.84 (m, 2H), 1.81 (s, 3H).
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
heptane THF benzene
Quantity
2.4 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Yield
39%

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